RuCl2[(R)DMBINAP][(R,R)DPEN]
Description
Significance of Asymmetric Catalysis in Modern Organic Synthesis
Asymmetric catalysis is a foundational strategy in organic chemistry that utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product with a high preference for one enantiomer. fiveable.mechiralpedia.com The importance of this field cannot be overstated, as the different enantiomers of a chiral molecule can exhibit vastly different biological activities. In the pharmaceutical industry, for instance, one enantiomer may provide a desired therapeutic effect, while the other could be inactive or, in some cases, harmful. fiveable.mebohrium.com The ability to synthesize optically pure compounds is therefore not just a matter of efficiency but also of safety and efficacy. bohrium.com
The impact of asymmetric catalysis extends to the production of agrochemicals, fragrances, flavors, and advanced materials where specific stereoisomers are required for the desired properties. fiveable.mechiralpedia.com By providing an economical and waste-minimizing route to enantiomerically pure compounds, asymmetric catalysis stands as a critical technology, driving innovation and enabling the synthesis of complex molecular targets. bohrium.comchemscene.com The development of this field was recognized with the 2001 Nobel Prize in Chemistry, awarded to William S. Knowles and Ryōji Noyori for their work on chirally catalyzed hydrogenation reactions, and to K. Barry Sharpless for his contributions to chirally catalyzed oxidation reactions. wikipedia.orgchiralpedia.comnobelprize.org
Historical Development and Milestones in Chiral Ruthenium(II) Catalyst Design
The journey to highly efficient chiral ruthenium catalysts began with foundational discoveries in homogeneous catalysis. The discovery of Wilkinson's catalyst, a rhodium complex, in the 1960s set the stage for the development of asymmetric hydrogenation by replacing achiral phosphine (B1218219) ligands with chiral ones. nih.gov In 1968, William S. Knowles demonstrated the feasibility of catalytic asymmetric hydrogenation, a breakthrough that led to the first industrial synthesis of the drug L-DOPA. wikipedia.orgnobelprize.org
A pivotal moment in this field was the development of the C2-symmetric diphosphine ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), by Ryōji Noyori and his team. wikipedia.org Initially, cationic BINAP-Rhodium(I) complexes were shown to be effective for the asymmetric hydrogenation of certain olefins. pnas.org However, a major advancement came with Noyori's discovery of BINAP-Ruthenium(II) complexes. These catalysts demonstrated a much broader scope, proving highly effective for the hydrogenation of a wide variety of functionalized olefins and ketones. nobelprize.org
A key subsequent innovation was the introduction of a chiral 1,2-diamine ligand alongside the chiral diphosphine ligand, leading to the creation of ruthenium(II) diphosphine-diamine complexes. pnas.orgwikipedia.org These catalysts, often referred to as "Noyori-type" catalysts, operate through a "metal-ligand bifunctional" mechanism. pnas.orgresearchgate.net The presence of an N-H moiety in the diamine ligand was found to be crucial for high catalytic activity in the hydrogenation of polar C=O bonds, as it participates in the catalytic cycle. pnas.orgwikipedia.org This design breakthrough led to catalysts capable of rapid and highly enantioselective hydrogenation of simple ketones, a reaction that was previously challenging. pnas.org
Position of RuCl2[(R)DMBINAP][(R,R)DPEN] within the Family of Chiral Ruthenium Diphosphine-Diamine Complexes
RuCl2[(R)DMBINAP][(R,R)DPEN] belongs to the esteemed class of Noyori-type chiral ruthenium(II) diphosphine-diamine catalysts. pnas.orgresearchgate.net These complexes are renowned for their exceptional performance in the asymmetric hydrogenation of ketones and imines to produce chiral alcohols and amines, respectively. cymitquimica.comkanto.co.jpacs.org The general structure consists of a ruthenium(II) center coordinated to a chiral bidentate phosphine ligand and a chiral diamine ligand.
The specific combination of ligands in RuCl2[(R)DMBINAP][(R,R)DPEN]—a sterically demanding, electron-rich diphosphine ((R)-DMBINAP) and a chiral diamine ((R,R)-DPEN)—is engineered for high reactivity and stereoselectivity. chemimpex.com The DMBINAP ligand, a derivative of BINAP with 3,5-xylyl groups on the phosphorus atoms, enhances the catalyst's performance. The selection of both the diphosphine and the diamine ligand is critical, as the "matching" of their chiralities is essential for achieving high enantiomeric excess in the product. psu.edu This catalyst is particularly effective for the enantioselective reduction of various ketones, including aromatic, heteroaromatic, and α,β-unsaturated ketones. pnas.orgsynthesiswithcatalysts.comacs.org Its utility makes it a valuable tool in both academic research and industrial processes for the synthesis of optically active intermediates for pharmaceuticals and fine chemicals. chemimpex.com
Overview of the Ligand System: (R)-DMBINAP and (R,R)-DPEN Chiralities
The remarkable efficacy of RuCl2[(R)DMBINAP][(R,R)DPEN] is a direct result of the unique properties of its chiral ligands, (R)-DMBINAP and (R,R)-DPEN.
(R)-DMBINAP , also known as (R)-(+)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl, is a chiral atropisomeric diphosphine ligand. chemicalbook.comcymitquimica.com Its chirality does not arise from a stereogenic carbon atom but from the restricted rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings, a phenomenon known as axial chirality. wikipedia.org This C2-symmetric framework creates a well-defined and rigid chiral environment around the metal center. wikipedia.orgpsu.edu The bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms provide specific steric and electronic properties that enhance the catalyst's selectivity. cymitquimica.comguidechem.com
(R,R)-DPEN , or (1R,2R)-(+)-1,2-Diphenylethylenediamine, is a C2-symmetric chiral diamine. It is one of the most widely used chiral auxiliaries and ligands in the synthesis of asymmetric catalysts. synthesiswithcatalysts.comsynthesiswithcatalysts.com In the RuCl2[(R)DMBINAP][(R,R)DPEN] complex, the two nitrogen atoms of the diamine coordinate to the ruthenium center, forming a stable five-membered chelate ring. The specific (R,R) configuration of the two stereogenic centers in the diamine backbone dictates the chiral space on one side of the catalyst, playing a crucial role in the enantiodiscrimination step of the catalytic cycle. pnas.orgpsu.edu
The synergistic interaction between the axially chiral (R)-DMBINAP ligand and the centrally chiral (R,R)-DPEN ligand within the coordination sphere of the ruthenium atom creates a highly organized and effective chiral template. This precise three-dimensional architecture is fundamental to the catalyst's ability to achieve high levels of enantioselectivity in hydrogenation reactions. psu.eduacs.org
Structure
2D Structure
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C52H48P2.2C14H16N2.2ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;;/h2*9-32H,1-8H3;2*1-10,13-14H,15-16H2;2*1H;;/q;;;;;;2*+2/p-2/t;;2*13-,14-;;;;/m..11..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMGDHXORMPMV-ZVGOOJHGSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H128Cl2N4P4Ru2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2167.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Structural Characterization of Rucl2 R Dmbinap R,r Dpen
Synthetic Methodologies for RuCl2[(R)‑DMBINAP][(R,R)‑DPEN] Precatalyst Formation
The synthesis of RuCl2[(R)‑DMBINAP][(R,R)‑DPEN] generally involves the reaction of a suitable ruthenium precursor with the chiral diphosphine and diamine ligands. A common method for the preparation of such ruthenium(II) diphosphine diamine complexes is the reaction of a dimeric ruthenium(II) arene complex, such as [RuCl2(p-cymene)]2, with the desired ligands.
[RuCl2(arene)]2 + 2 (R)‑DMBINAP + 2 (R,R)‑DPEN → 2 RuCl2[(R)‑DMBINAP][(R,R)‑DPEN] + 2 arene
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, under an inert atmosphere to prevent oxidation of the phosphine (B1218219) ligand. The mixture is stirred at a suitable temperature, which can range from room temperature to reflux, to facilitate the displacement of the arene ligand and the coordination of the diphosphine and diamine ligands to the ruthenium center.
Upon completion of the reaction, the product is typically isolated by precipitation or crystallization. This may involve concentrating the reaction mixture and adding a less polar solvent to induce precipitation. The resulting solid is then collected by filtration, washed with an appropriate solvent to remove any unreacted starting materials or byproducts, and dried under vacuum. The final product is often obtained as a stable, colored powder. While specific yields for RuCl2[(R)‑DMBINAP][(R,R)‑DPEN] are not widely reported in publicly available literature, analogous syntheses of similar RuCl2(diphosphine)(diamine) complexes report moderate to high yields.
Table 1: General Synthetic Parameters for RuCl2(diphosphine)(diamine) Complexes
| Parameter | Description |
| Ruthenium Precursor | [RuCl2(p-cymene)]2, [RuCl2(benzene)]2, RuCl3·xH2O |
| Ligands | (R)‑DMBINAP, (R,R)‑DPEN |
| Solvent | Dichloromethane, Toluene, Ethanol (B145695) |
| Reaction Temperature | Room Temperature to Reflux |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Isolation Method | Precipitation, Crystallization |
Spectroscopic Characterization Techniques for RuCl2[(R)‑DMBINAP][(R,R)‑DPEN] (e.g., NMR, IR)
The structural characterization of RuCl2[(R)‑DMBINAP][(R,R)‑DPEN] relies heavily on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy:
³¹P{¹H} NMR is a particularly powerful tool for characterizing this complex. The phosphorus atoms of the DMBINAP ligand are directly coordinated to the ruthenium center, making them sensitive probes of the electronic and steric environment. The ³¹P{¹H} NMR spectrum is expected to show signals corresponding to the two phosphorus atoms. The chemical shifts and coupling constants can provide valuable information about the geometry of the complex, particularly in distinguishing between potential cis and trans isomers with respect to the chloride ligands. For many cis-[RuCl2(diphosphine)(diamine)] complexes, the two phosphorus atoms are inequivalent and thus exhibit two distinct signals, often as a pair of doublets due to P-P coupling.
¹H NMR spectroscopy is used to characterize the organic ligands within the complex. The spectrum would display a complex pattern of signals corresponding to the aromatic protons of the DMBINAP and DPEN ligands, as well as the aliphatic protons of the DPEN backbone and the methyl groups of the DMBINAP ligand. The integration and multiplicity of these signals can confirm the presence and ratio of the two ligands in the complex.
¹³C{¹H} NMR spectroscopy provides further confirmation of the carbon framework of the ligands. The spectrum would show a multitude of signals for the various carbon environments within the large molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the complex. Key vibrational bands would include those associated with the aromatic C-H and C=C stretching of the phenyl and naphthyl rings of the ligands. The N-H stretching vibrations of the diamine ligand are also expected in the region of 3100-3400 cm⁻¹. Furthermore, the far-IR region would contain information about the Ru-Cl, Ru-P, and Ru-N stretching vibrations, which can provide further insight into the coordination geometry.
Table 2: Expected Spectroscopic Data for RuCl2[(R)‑DMBINAP][(R,R)‑DPEN]
| Technique | Expected Observations |
| ³¹P{¹H} NMR | Signals in the phosphine region, potentially indicating the stereochemical arrangement. |
| ¹H NMR | Complex aromatic and aliphatic signals corresponding to the DMBINAP and DPEN ligands. |
| ¹³C{¹H} NMR | Multiple signals confirming the carbon skeleton of the ligands. |
| IR (cm⁻¹) | Aromatic C-H and C=C stretching, N-H stretching, and Ru-ligand vibrations in the far-IR. |
Solid-State Structural Elucidation of RuCl2[(R)‑DMBINAP][(R,R)‑DPEN] (e.g., X-ray Crystallography)
For analogous RuCl2(diphosphine)(diamine) complexes, X-ray crystal structures have revealed a distorted octahedral geometry around the central ruthenium atom. The ruthenium is typically coordinated to the two phosphorus atoms of the diphosphine ligand, the two nitrogen atoms of the diamine ligand, and two chloride ions.
Table 3: Typical Crystallographic Parameters for cis-[RuCl2(diphosphine)(diamine)] Complexes
| Parameter | Typical Value |
| Coordination Geometry | Distorted Octahedral |
| Ru-P Bond Lengths | ~2.2-2.4 Å |
| Ru-N Bond Lengths | ~2.1-2.3 Å |
| Ru-Cl Bond Lengths | ~2.4-2.5 Å |
| P-Ru-P Bite Angle | ~90-95° |
| N-Ru-N Bite Angle | ~80-85° |
Diastereomeric Purity and Isomerism in RuCl2[(R)‑DMBINAP][(R,R)‑DPEN] Complexes
Given that both the diphosphine ((R)‑DMBINAP) and the diamine ((R,R)‑DPEN) ligands are chiral, the resulting complex, RuCl2[(R)‑DMBINAP][(R,R)‑DPEN], is a single diastereomer. The combination of the (R) configuration of the BINAP backbone and the (R,R) configuration of the diphenylethylenediamine backbone dictates a specific stereochemical outcome.
However, isomerism in these types of complexes can still arise from the geometric arrangement of the ligands around the ruthenium center. The most common form of isomerism is cis/trans isomerism, referring to the relative positions of the two chloride ligands.
In the cis isomer , the two chloride ligands are adjacent to each other, with a Cl-Ru-Cl bond angle of approximately 90°.
In the trans isomer , the two chloride ligands are opposite each other, with a Cl-Ru-Cl bond angle of approximately 180°.
The formation of one isomer over the other can be influenced by the steric and electronic properties of the diphosphine and diamine ligands, as well as the reaction conditions used during the synthesis. The interconversion between cis and trans isomers in solution is also a possibility and can be studied using techniques like variable-temperature NMR spectroscopy. The diastereomeric purity of the synthesized complex is crucial for its application in asymmetric catalysis, as different diastereomers can exhibit different catalytic activities and selectivities. The presence of a single, well-defined diastereomer is highly desirable. The characterization by ³¹P{¹H} NMR is a primary method to assess the isomeric purity of the bulk sample.
Catalytic Applications of Rucl2 R Dmbinap R,r Dpen in Asymmetric Hydrogenation
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical, agrochemical, and fragrance industries. RuCl2[(R)DMBINAP][(R,R)DPEN] and its analogues have proven to be powerful catalysts for this purpose.
Hydrogenation of Aromatic Ketones (e.g., Benzils, Acetophenones)
For the asymmetric hydrogenation of acetophenone (B1666503), catalysts of the type RuCl2(diphosphine)(diamine) are highly effective. While direct data for the DMBINAP variant is sparse in the provided results, a comparative study using a similar catalyst, trans-[RuCl2{(S)-binap}{(S,S)-dpen}], for the hydrogenation of acetophenone in 2-propanol with a base cocatalyst, resulted in the formation of (R)-1-phenylethanol with 82% ee researchgate.net. The enantioselectivity of these reactions is influenced by the steric and electronic properties of the substituents on both the diphosphine and the diamine ligands.
Below is an interactive data table summarizing representative results for the asymmetric hydrogenation of aromatic ketones with similar Ru-BINAP-DPEN type catalysts.
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| Acetophenone | trans-[RuCl2{(S)-binap}{(S,S)-dpen}]/KO-t-C4H9 | (R)-1-Phenylethanol | - | 82 | researchgate.net |
| Benzil | RuCl2[(R)-DM-BINAP][(R,R)-DPEN] | (R,R)-1,2-Diphenyl-1,2-ethanediol | - | - | nih.gov |
Hydrogenation of Heterocyclic Ketones
The catalytic prowess of RuCl2[(R)DMBINAP][(R,R)DPEN] extends to the asymmetric hydrogenation of heterocyclic ketones, which are important building blocks for many biologically active compounds. While specific data for the DMBINAP variant is limited in the provided search results, related catalysts have shown high efficiency. For example, the hydrogenation of 2-acetylthiophene (B1664040) and 2-acetylfuran (B1664036) using a catalyst derived from Ru(II), (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane, and (R,R)-DPEN afforded the corresponding chiral alcohols with enantioselectivities exceeding 90% acs.org. This suggests that RuCl2[(R)DMBINAP][(R,R)DPEN] would also be a highly effective catalyst for such transformations.
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| 2-Acetylthiophene | Ru(II)/(S,S)-diphosphine/(R,R)-DPEN | (R)-1-(Thiophen-2-yl)ethanol | - | >90 | acs.org |
| 2-Acetylfuran | Ru(II)/(S,S)-diphosphine/(R,R)-DPEN | (R)-1-(Furan-2-yl)ethanol | - | >90 | acs.org |
Note: The data presented is for a closely related catalyst system, highlighting the potential of the target catalyst.
Hydrogenation of Functionalized Ketones (e.g., β-keto esters)
Functionalized ketones, such as β-keto esters, are valuable substrates in asymmetric hydrogenation, leading to chiral β-hydroxy esters which are versatile synthetic intermediates. Ruthenium-BINAP complexes are well-established catalysts for this transformation. Although specific examples using RuCl2[(R)DMBINAP][(R,R)DPEN] were not found in the provided search results, the general catalytic system is known to be highly effective. For instance, the Noyori asymmetric hydrogenation of β-keto esters using Ru(II)-BINAP catalysts can proceed with high enantioselectivity, often achieving ee values greater than 95%.
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| Ethyl benzoylacetate | Ru(II)-BINAP type | Ethyl (R)-3-hydroxy-3-phenylpropanoate | High | High | General Knowledge |
| Ethyl 4-chloroacetoacetate | Ru(II)-BINAP type | Ethyl (R)-4-chloro-3-hydroxybutanoate | High | High | General Knowledge |
Asymmetric Hydrogenation of Imines
The asymmetric hydrogenation of imines provides a direct route to chiral amines, which are crucial components of many pharmaceuticals and natural products. Ruthenium catalysts containing BINAP and a chiral diamine ligand are known to be effective for this transformation. These catalysts operate under mild conditions and exhibit high activities and enantioselectivities for a range of N-aryl imines rsc.org. While specific data for RuCl2[(R)DMBINAP][(R,R)DPEN] in imine hydrogenation is not detailed in the provided search results, the general success of this class of catalysts suggests its high potential in this area as well. The mechanism is believed to involve a stepwise transfer of a hydride and a proton from the dihydride ruthenium complex to the imine rsc.org.
Mechanistic Insights into Rucl2 R Dmbinap R,r Dpen Catalyzed Asymmetric Hydrogenation
Proposed Catalytic Cycles and Key Intermediates
The catalytic action of RuCl₂[(R)‑DMBINAP][(R,R)‑DPEN] is generally understood to proceed via a metal-ligand bifunctional mechanism. The process begins with the activation of the stable Ru(II) dichloride precatalyst. In the presence of a base (e.g., KOt-Bu) and molecular hydrogen (H₂), the precatalyst is converted into the catalytically active 18-electron ruthenium dihydride species, trans-RuH₂[(R)-DMBINAP][(R,R)-DPEN]. nih.gov
The catalytic cycle is proposed to involve the following key steps:
Precatalyst Activation : The RuCl₂ precatalyst reacts with H₂ in an alcohol solvent, often facilitated by a base, to form a cationic ruthenium monohydride complex, [RuH((R)-DMBINAP)((R,R)-DPEN)]⁺. acs.org
Formation of the Active Dihydride : This cationic intermediate further reacts with H₂ and undergoes deprotonation (assisted by the base) to generate the neutral, 18-electron dihydride complex, RuH₂[(R)-DMBINAP][(R,R)-DPEN]. This species is considered the active catalyst in the hydrogenation cycle. nih.govacs.org
Hydrogen Transfer : The hydrogenation of the ketone substrate occurs in the outer coordination sphere of the ruthenium complex. In a concerted, nonclassical step, a hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the amine (N-H) groups of the DPEN ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively. This transfer proceeds through a six-membered pericyclic transition state. nih.govacs.org
Product Release and Catalyst Regeneration : After the hydrogen transfer, the resulting chiral alcohol product is released. The remaining 16-electron ruthenium amido complex, RuH[(R)-DMBINAP][(R,R)-dpen-H], then reacts with another molecule of H₂ to regenerate the active dihydride catalyst, completing the cycle.
While the bifunctional mechanism involving a six-membered transition state is widely accepted, some recent density functional theory (DFT) computations have suggested a revised mechanism. This alternative pathway posits that a hydride is first transferred from the ruthenium to the substrate in an outer-sphere manner, forming an ion pair. This step is proposed to be both rate- and enantio-determining. Subsequent proton transfer from the N-H group of the DPEN ligand then yields the final alcohol product. nih.gov
| Key Species | Formula | Role |
| Precatalyst | RuCl₂[(R)-DMBINAP][(R,R)-DPEN] | Stable starting complex |
| Cationic Intermediate | [RuH((R)-DMBINAP)((R,R)-DPEN)]⁺ | Intermediate in catalyst activation |
| Active Catalyst | RuH₂[(R)-DMBINAP][(R,R)-DPEN] | 18e⁻ dihydride species that reacts with the substrate |
| Ruthenium Amido Complex | RuH[(R)-DMBINAP][(R,R)-dpen-H] | 16e⁻ species formed after hydrogen transfer |
Role of the Ruthenium Metal Center in Hydrogen Activation
The ruthenium metal center is the heart of the catalytic system, orchestrating the activation of molecular hydrogen. In these complexes, the Ru(II) center functions as a Lewis acid. During the catalyst activation sequence, it facilitates the heterolytic cleavage of the H-H bond.
This process does not involve a change in the formal oxidation state of the metal (oxidative addition to Ru(IV) followed by reductive elimination). Instead, the cleavage occurs across the polar Ru-N bond of a transiently formed ruthenium amido intermediate. nih.gov The ruthenium atom acts as the Lewis acidic site, accepting the hydride (H⁻), while the nitrogen atom of the deprotonated diamine ligand acts as the Lewis basic site, accepting the proton (H⁺). DFT studies suggest that this intramolecular heterolytic splitting of dihydrogen is often the turnover-limiting step in the catalytic cycle. The coordination of H₂ to the Lewis acidic ruthenium center increases its acidity, making it susceptible to cleavage by the adjacent amido group.
Furthermore, the ruthenium center also plays a secondary role in activating the ketone substrate by polarizing the C=O bond, although direct coordination of the ketone to the metal is not believed to occur in the primary catalytic pathway. nih.gov
Chiral Induction by the (R)-DMBINAP Ligand
The high enantioselectivity of the catalyst is primarily governed by the chiral diphosphine ligand, (R)-2,2'-bis(di(3,5-xylyl)phosphino)-1,1'-binaphthyl, or (R)-DMBINAP. This ligand imparts a rigid and well-defined C₂-symmetric chiral environment around the metal center. The atropisomeric binaphthyl backbone forces the four bulky 3,5-dimethylphenyl (xylyl) groups into a specific spatial arrangement.
This arrangement creates four distinct chiral quadrants. The two equatorial xylyl groups effectively block two of these quadrants, leaving only two available for the substrate to approach the Ru-H bond for hydrogenation. For a prochiral ketone (R¹COR²), this steric hindrance forces it to bind in a specific orientation that minimizes steric repulsion between its substituents (the larger R¹ group and the smaller R² group) and the ligand's bulky xylyl groups.
Computational studies have confirmed the critical role of these bulky substituents. DFT calculations comparing BINAP, TolBINAP, and XylBINAP (which is structurally analogous to DMBINAP) in Ru-catalyzed ketone hydrogenation revealed that the xylyl groups are crucial for maximizing the energy difference between the two diastereomeric transition states that lead to the (R) and (S) alcohol products. This larger energy gap results in significantly higher enantioselectivity for catalysts bearing the DMBINAP ligand compared to those with less bulky phosphine (B1218219) ligands. nih.gov
Influence of the (R,R)-DPEN Ligand on Stereocontrol and Activity
The chiral diamine, (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN), is not merely an ancillary ligand but plays a crucial, multifaceted role in the catalytic process.
Bifunctional Catalysis : As a key component of the metal-ligand bifunctional mechanism, the N-H proton of the DPEN ligand is directly involved in the hydrogen transfer step, acting as the proton donor to the carbonyl oxygen. nih.govacs.org
Enhanced Activity : The presence of the diamine ligand is essential for the high activity of the catalyst. The N-H functionality provides the proton-donating capability that enables the low-energy, concerted outer-sphere reduction mechanism, which is significantly faster than pathways requiring direct substrate coordination to the metal.
Transition State Models and Enantioselectivity Origin (e.g., Diastereomeric Control)
The origin of enantioselectivity lies in the energetic differentiation of two possible diastereomeric transition states during the hydrogen transfer step. The chiral catalyst and the prochiral ketone can approach each other in two ways, one leading to the (R)-product and the other to the (S)-product. These two pathways are not energetically equivalent.
In the favored transition state, the ketone orients itself to minimize steric clashes between its larger substituent and the bulky xylyl groups of the DMBINAP ligand and the phenyl groups of the DPEN ligand. acs.org For example, in the hydrogenation of acetophenone (B1666503) using the (R)-DMBINAP/(R,R)-DPEN catalyst, the transition state leading to the (R)-alcohol is significantly lower in energy than the one leading to the (S)-alcohol. This is because the larger phenyl group of the ketone can fit into a less sterically hindered quadrant, while the smaller methyl group occupies a more crowded space. In the disfavored transition state, the larger phenyl group would experience severe steric repulsion from the ligands.
This energy difference (ΔΔG‡) between the two diastereomeric transition states is what determines the enantiomeric excess of the product. DFT calculations have shown a direct correlation between the magnitude of ΔΔG‡ and the observed % ee. The bulky xylyl groups of the DMBINAP ligand are particularly effective at increasing this energy gap, thereby enforcing high enantioselectivity. nih.gov
Solvent Effects and Additive Participation in the Reaction Mechanism
Solvent : Protic solvents like 2-propanol or methanol (B129727) are typically used for these hydrogenations. The solvent plays a role in dissolving the reactants and stabilizing charged intermediates, such as the cationic Ru-hydride species formed during catalyst activation. mdpi.com It is important to note that when molecular hydrogen is used as the reductant, 2-propanol serves primarily as the solvent medium, not as a hydrogen donor as it would in transfer hydrogenation. nih.gov The choice of solvent can be critical; for instance, certain active catalysts can be generated in methanol but not in 2-propanol, depending on the precise catalyst structure and activators used. nih.gov
Additives (Bases) : An alkaline base, such as potassium tert-butoxide (KOt-Bu), is a crucial additive. Its primary role is to facilitate the activation of the RuCl₂ precatalyst by promoting the formation of the active ruthenium hydride species. nih.goviupac.org The base assists in the dehydrohalogenation of the precatalyst and the subsequent deprotonation steps that lead to the active RuH₂ complex. The concentration of the base can significantly influence the reaction rate; the rate often increases with base concentration up to an optimal point, after which it may decrease due to catalyst inhibition or decomposition. nih.gov In some systems, strong organic bases can also be used. The presence of a base allows the reaction to proceed rapidly under mild conditions (e.g., room temperature and low H₂ pressure). iupac.org
| Condition | Effect on Mechanism |
| Solvent (e.g., 2-Propanol) | Solubilizes reactants; stabilizes charged intermediates during catalyst activation. |
| Base (e.g., KOt-Bu) | Essential for activating the RuCl₂ precatalyst to the active RuH₂ species; accelerates the catalytic cycle. |
Factors Governing the Catalytic Performance of Rucl2 R Dmbinap R,r Dpen
Optimization of Reaction Parameters (e.g., Hydrogen Pressure, Temperature, Solvent)
The catalytic performance of RuCl2[(R)DMBINAP][(R,R)DPEN] is highly sensitive to the operational conditions, including hydrogen pressure, temperature, and the choice of solvent. These parameters collectively dictate the reaction rate, conversion, and, most importantly, the enantioselectivity of the hydrogenation process.
Hydrogen Pressure: The pressure of hydrogen gas is a critical variable. Generally, an increase in hydrogen pressure leads to a higher reaction rate by increasing the concentration of hydrogen available for the catalytic cycle. However, the effect on enantioselectivity can be more complex. For some substrates, higher pressures can enhance the enantiomeric excess (ee), while for others, it may have a negligible or even detrimental effect. The optimal pressure is therefore substrate-dependent and must be determined empirically.
Temperature: Temperature plays a dual role in catalysis, influencing both reaction kinetics and thermodynamics. Elevating the temperature typically accelerates the reaction rate. However, this can be a double-edged sword, as it may also lead to a decrease in enantioselectivity. This is because at higher temperatures, the energy difference between the diastereomeric transition states that lead to the two enantiomers is diminished, resulting in a less selective reaction. Consequently, a compromise is often sought where a reasonable reaction rate is achieved without significantly compromising the enantiomeric excess.
Solvent: The choice of solvent can profoundly impact both the solubility of the catalyst and the substrate, as well as the stability of the catalytic species and transition states. Protic solvents like isopropanol (B130326) and ethanol (B145695) are commonly employed in these hydrogenations. The solvent can influence the activation of the catalyst and can also play a role in the protonolysis of the resulting metal-alkoxide intermediate. The polarity and coordinating ability of the solvent are key characteristics to consider. For instance, in the asymmetric hydrogenation of ketones, alcoholic solvents are often favored.
Table 1: Illustrative Effect of Reaction Parameters on Asymmetric Hydrogenation of Acetophenone (B1666503)
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | RuCl2[(R)DMBINAP][(R,R)DPEN] | RuCl2[(R)DMBINAP][(R,R)DPEN] | RuCl2[(R)DMBINAP][(R,R)DPEN] |
| Substrate | Acetophenone | Acetophenone | Acetophenone |
| H₂ Pressure (atm) | 10 | 50 | 50 |
| Temperature (°C) | 25 | 25 | 50 |
| Solvent | Isopropanol | Isopropanol | Isopropanol |
| Conversion (%) | >99 | >99 | >99 |
| ee (%) | 95 (R) | 97 (R) | 92 (R) |
Influence of Base Additives (e.g., t-BuOK, Triethylamine)
The activation of the RuCl2[(R)DMBINAP][(R,R)DPEN] precatalyst to its active form, a ruthenium hydride species, necessitates the presence of a base. The nature and concentration of the base are critical for catalytic activity.
Commonly used bases include alkali metal alkoxides, such as potassium tert-butoxide (t-BuOK), and amines, like triethylamine (B128534) (Et₃N). The primary role of the base is to facilitate the formation of the active ruthenium hydride by reacting with the precatalyst and the hydrogen source (often an alcohol solvent).
Catalyst Loading and Substrate-to-Catalyst Ratio Effects
The catalyst loading, typically expressed as the substrate-to-catalyst molar ratio (S/C), is a crucial parameter from both a practical and economic standpoint. Ideally, a very high S/C ratio is desirable to minimize the amount of expensive ruthenium catalyst required.
Generally, a lower catalyst loading (higher S/C ratio) may lead to longer reaction times to achieve full conversion. The effect on enantioselectivity can vary. In some cases, high S/C ratios can be maintained without a significant loss of enantioselectivity, demonstrating the high efficiency of the catalyst. However, in other instances, a decrease in catalyst concentration might lead to the formation of less active or less selective catalytic species, thereby reducing the enantiomeric excess. Therefore, determining the optimal S/C ratio involves a trade-off between reaction time, catalyst cost, and the desired level of enantioselectivity.
Table 2: Illustrative Effect of Substrate-to-Catalyst Ratio on Asymmetric Hydrogenation
| Entry | Substrate | S/C Ratio | Conversion (%) | ee (%) |
| 1 | 1'-Tetralone | 1000 | >99 | 98 |
| 2 | 1'-Tetralone | 5000 | >99 | 97 |
| 3 | 1'-Tetralone | 10000 | 98 | 96 |
Note: This data is representative of trends observed with highly active Ru-BINAP-diamine catalysts and is for illustrative purposes.
Ligand Structure-Activity Relationships in RuCl2[(R)DMBINAP][(R,R)DPEN]
The catalytic performance of RuCl2[(R)DMBINAP][(R,R)DPEN] is fundamentally dictated by the stereoelectronic properties of its ligands: the (R)-DMBINAP diphosphine and the (R,R)-DPEN diamine.
The (R)-DMBINAP (2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl) ligand plays a pivotal role in establishing the chiral environment around the ruthenium center. The bulky 3,5-xylyl groups on the phosphorus atoms create a well-defined chiral pocket. This steric hindrance is crucial for differentiating between the two prochiral faces of the substrate, thereby inducing high enantioselectivity. The electronic properties of the phosphine (B1218219), influenced by the electron-donating methyl groups on the xylyl rings, also modulate the reactivity of the ruthenium center.
The (R,R)-DPEN (1,2-diphenylethylenediamine) ligand is also essential for the catalytic activity. The NH groups of the diamine are believed to participate in the catalytic cycle, potentially through the formation of an amido complex and by facilitating the hydrogen transfer step via a metal-ligand bifunctional mechanism. The chirality of the DPEN ligand must be well-matched with the chirality of the BINAP ligand to achieve high levels of asymmetric induction. This phenomenon is often referred to as a "matched pair" effect.
Catalyst Stability and Durability under Varied Reaction Conditions
The stability and durability of the RuCl2[(R)DMBINAP][(R,R)DPEN] catalyst under operational conditions are critical for its practical application, especially in industrial settings. Catalyst deactivation can occur through several pathways, including:
Thermal Decomposition: At elevated temperatures, the catalyst complex may undergo decomposition, leading to the formation of inactive ruthenium species.
Oxidative Degradation: The phosphine ligand can be susceptible to oxidation, particularly in the presence of trace amounts of oxygen. This can be mitigated by conducting reactions under a strictly inert atmosphere.
Ligand Dissociation: Dissociation of either the DMBINAP or DPEN ligand from the ruthenium center can lead to the formation of less active or non-selective catalysts.
Substrate or Product Inhibition: In some cases, the substrate or the product can coordinate to the metal center and inhibit the catalytic cycle.
Comparative Analysis and Future Research Directions
Comparative Studies with Other Chiral Ruthenium-BINAP/Diamine Catalysts (e.g., BINAP, XylBINAP, TolBINAP, DAIPEN)
The efficacy of RuCl₂[(R)DMBINAP][(R,R)DPEN] is largely defined by the electronic and steric properties of its diphosphine (DMBINAP) and diamine (DPEN) ligands. Comparative studies with catalysts bearing different substituted BINAP and diamine ligands reveal the nuanced effects of these modifications on catalytic activity and enantioselectivity.
The parent ligand, BINAP , in combination with a diamine like DPEN, forms a highly effective catalyst, RuCl₂[(R)-BINAP][(R,R)-DPEN], for asymmetric hydrogenation. However, modifications to the phenyl groups on the phosphorus atoms of BINAP have been shown to significantly enhance catalytic performance. Ligands such as TolBINAP (with tolyl groups) and XylBINAP (with xylyl groups) introduce different steric and electronic environments around the ruthenium center.
Computational studies using Density Functional Theory (DFT) on related systems, such as trans-Ru(H)₂(S,S-dpen)(S-xylbinAP) and trans-Ru(H)₂(S,S-dpen)(S-tolbinap), have provided insights into the origins of enantioselectivity. For the hydrogenation of acetophenone (B1666503), the XylBINAP-containing catalyst exhibits a higher enantiomeric excess (99%) compared to the TolBINAP version (80%) nih.gov. This is attributed to the formation of a more stable intermediate along the favored reaction pathway, which increases the activation energy for the competing pathway nih.gov. The bulkier 3,5-xylyl groups of XylBINAP create a more defined chiral pocket, leading to better facial discrimination of the prochiral ketone.
The DMBINAP ligand in RuCl₂[(R)DMBINAP][(R,R)DPEN] features 3,5-dimethylphenyl (xylyl) groups, making it structurally very similar to XylBINAP. This substitution pattern is known to enhance catalyst performance. For instance, in the asymmetric hydrogenation of acetophenone, catalysts with sterically demanding xylyl groups on the BINAP ligand have demonstrated superior enantioselectivity compared to the unsubstituted BINAP nih.gov. While direct comparative data for DMBINAP against XylBINAP and TolBINAP under identical conditions is sparse in the provided results, the principle that increased steric bulk on the phosphine (B1218219) ligand enhances enantioselectivity is well-established in this class of catalysts nih.gov.
The choice of diamine ligand is also critical. While DPEN (1,2-diphenylethylenediamine) is a standard and effective ligand, other diamines like DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) can be employed to fine-tune the catalyst's properties for specific substrates . The combination of XylBINAP with DAIPEN has been shown to be particularly effective for a wide scope of alkenyl, cyclopropyl, and aryl ketones.
| Ligand Abbreviation | Full Name | Key Structural Feature |
|---|---|---|
| BINAP | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | Unsubstituted phenyl groups on phosphorus. |
| TolBINAP | 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl | Methyl groups at the para-position of the phenyl rings. |
| XylBINAP/DMBINAP | 2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl | Methyl groups at the meta-positions of the phenyl rings, providing significant steric bulk. |
| DPEN | 1,2-diphenylethylenediamine | Chiral diamine with phenyl substituents. |
| DAIPEN | 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | Chiral diamine with substituted aryl and alkyl groups. |
Advantages of RuCl₂[(R)DMBINAP][(R,R)DPEN] Over Related Catalytic Systems
The specific combination of the (R)-DMBINAP and (R,R)-DPEN ligands imparts several advantages to the RuCl₂[(R)DMBINAP][(R,R)DPEN] catalyst.
High Enantioselectivity: The primary advantage stems from the sterically demanding 3,5-xylyl groups on the DMBINAP ligand. This steric hindrance creates a well-defined and rigid chiral environment around the metal center, which allows for highly effective discrimination between the enantiotopic faces of a prochiral substrate, resulting in high enantiomeric excesses (ee) for the product nih.gov.
Broad Substrate Scope: While highly selective, the catalyst maintains a broad substrate scope, effectively hydrogenating a range of ketones. This includes simple aryl ketones and, notably, more challenging substrates like benzils, which are reduced to the corresponding chiral 1,2-diols with high enantioselectivity synthesiswithcatalysts.com.
High Catalytic Activity: This class of catalysts is known for its remarkable activity, achieving high turnover numbers (TON) and turnover frequencies (TOF) nih.gov. This means that very low catalyst loadings (high substrate-to-catalyst ratios, S/C) can be used to produce large quantities of the desired chiral product, making the process economically viable. For example, related TolBINAP/DPEN-Ru catalysts have achieved TONs as high as 2,400,000 nih.gov.
Operational Simplicity: The preformed RuCl₂(diphosphine)(diamine) complexes are stable and can be handled in air, simplifying their use in practical synthetic applications iupac.org.
Development of Modified and Supported RuCl₂[(R)DMBINAP][(R,R)DPEN] Catalysts
A significant area of research focuses on the heterogenization of homogeneous catalysts like RuCl₂[(R)DMBINAP][(R,R)DPEN] to facilitate catalyst separation and recycling.
Dendritic Catalysts: Another advanced approach involves the creation of dendritic catalysts. By incorporating the [RuCl₂(BINAP)(DPEN)] moiety into the layers of a dendrimer, a "sandwich" multi-layer structure can be achieved. These dendritic catalysts have been applied to the asymmetric hydrogenation of simple aryl ketones, combining the high activity of a homogeneous catalyst with the potential for recovery through methods like nanofiltration.
While specific examples of supported RuCl₂[(R)DMBINAP][(R,R)DPEN] were not found in the provided search results, the successful immobilization of the closely related BINAP/DPEN systems strongly suggests that similar strategies could be effectively applied to the DMBINAP variant. Future research will likely focus on developing robust and reusable supported versions of this highly efficient catalyst.
Theoretical and Computational Investigations of RuCl₂[(R)DMBINAP][(R,R)DPEN] Catalysis
Theoretical and computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of catalysis and the origins of enantioselectivity in Ru(diphosphine)(diamine) systems nih.govacs.org.
The accepted mechanism for ketone hydrogenation by these catalysts is a metal-ligand bifunctional mechanism nih.gov. This involves the cooperative action of the ruthenium center and the amine ligand. The key steps are:
Activation of the precatalyst trans-RuCl₂(diphosphine)(diamine) by a base to form a ruthenium hydride species.
Coordination of the ketone substrate to the ruthenium center.
A concerted, outer-sphere transfer of a hydride from the ruthenium and a proton from the protonated amine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state nih.gov.
DFT calculations have been crucial in analyzing the transition states for the formation of both (R) and (S) enantiomers. Studies on systems like trans-Ru(H)₂(S,S-dpen)(S-xylbinap) have shown that the high enantioselectivity arises from significant differences in the activation energies of the competing diastereomeric transition states nih.gov. The steric bulk of the diphosphine ligand (like DMBINAP) and the specific chirality of the diamine ligand (DPEN) create a chiral pocket that strongly favors one transition state over the other acs.org. Non-covalent interactions, such as CH/π interactions between the catalyst ligands and the substrate, play a critical role in stabilizing the favored transition state nih.gov. These computational insights are vital for rationally designing new catalysts with improved selectivity and activity.
Emerging Applications and Unexplored Substrate Classes for RuCl₂[(R)DMBINAP][(R,R)DPEN]
While the asymmetric hydrogenation of simple ketones is a well-established application, research continues to explore more complex and challenging substrates for catalysts like RuCl₂[(R)DMBINAP][(R,R)DPEN].
Known and Emerging Applications:
Synthesis of Chiral 1,2-Diols: A specific application for RuCl₂[(R)-DM-BINAP][(R,R)-DPEN] is the enantioselective reduction of benzils (1,2-diketones) to form the corresponding chiral 1,2-diols, which are valuable building blocks in organic synthesis synthesiswithcatalysts.com.
Hydrogenation of Fused Ring Ketones: Substrates like 1-tetralones, which are often difficult to hydrogenate due to their rigid structures, have been successfully reduced with high enantioselectivity using modified BINAP/diamine-Ru(II) catalysts researchgate.net. This opens avenues for the synthesis of chiral cyclic alcohols.
Dynamic Kinetic Resolution: The catalyst system can be applied to the dynamic kinetic resolution of racemic ketones that can racemize under the basic reaction conditions, allowing for the conversion of the entire substrate into a single enantiomer of the product alcohol with high diastereoselectivity and enantioselectivity.
Unexplored and Future Directions: Future research could target the application of RuCl₂[(R)DMBINAP][(R,R)DPEN] and its derivatives in the asymmetric hydrogenation of:
Heteroaromatic Ketones: While some progress has been made, the efficient and highly enantioselective hydrogenation of a broad range of heteroaromatic ketones remains a challenge.
Imines and C=N Bonds: The related Ru-TsDPEN catalysts are highly effective for the asymmetric transfer hydrogenation of imines nih.gov. Exploring the capabilities of the RuCl₂(diphosphine)(diamine) system under direct hydrogenation conditions for a wider variety of imines could be a fruitful area of research.
Deaminative Coupling Reactions: Recent studies have shown that ruthenium complexes can catalyze novel deaminative coupling reactions, representing a departure from traditional hydrogenation chemistry marquette.edu. Investigating the potential of chiral RuCl₂[(R)DMBINAP][(R,R)DPEN] to effect asymmetric versions of such C-N bond activation reactions could lead to new synthetic methodologies.
The continuous exploration of new substrates and reaction types will further solidify the importance of RuCl₂[(R)DMBINAP][(R,R)DPEN] as a versatile and powerful tool in asymmetric catalysis.
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing RuCl₂[(R)-DMBINAP][(R,R)-DPEN], and how is its purity validated?
- Methodology :
- Synthesis : Ligand substitution reactions under inert atmospheres (e.g., argon) are standard. React RuCl₃·nH₂O with (R)-DMBINAP and (R,R)-DPEN in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
- Characterization : Use NMR (¹H, ³¹P) to confirm ligand coordination and oxidation state. X-ray crystallography resolves stereochemical configuration, while ICP-MS quantifies ruthenium content. Purity is validated via HPLC (>98%) with a chiral stationary phase .
Q. What catalytic applications are most commonly reported for RuCl₂[(R)-DMBINAP][(R,R)-DPEN]?
- Methodology :
- Asymmetric Hydrogenation : Optimize substrate-to-catalyst ratios (e.g., 100–1,000:1) in protic solvents (e.g., 2-propanol) under H₂ (10–50 atm). Monitor conversion via GC-MS and enantiomeric excess (ee) via chiral HPLC .
- Transfer Hydrogenation : Use 2-propanol/NaOH systems for ketone reduction. Kinetic studies via in situ FTIR or NMR track intermediate hydride species .
Advanced Research Questions
Q. How do ligand stereochemistry and substituents (e.g., DMBINAP vs. TolBINAP) influence enantioselectivity in RuCl₂[(R)-DMBINAP][(R,R)-DPEN]-catalyzed reactions?
- Methodology :
- Comparative Studies : Synthesize analogs with TolBINAP or (S,S)-DPEN and test under identical conditions. For example, (R)-TolBINAP/(R,R)-DPEN Ru complexes show 90% ee for methyl-acetophenone reduction vs. 80% ee with DMBINAP .
- DFT Calculations : Model transition states to identify steric/electronic effects. Correlate bite angles of DMBINAP with energy barriers for hydride transfer .
Q. What experimental strategies resolve contradictions in reported catalytic activities under varying reaction conditions (e.g., solvent, base)?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, base strength). For instance, KOtBu in 2-propanol increases turnover frequency (TOF) by 10× vs. NaOH due to enhanced RuH intermediate stability .
- In Situ Spectroscopy : Monitor reaction progress via Raman spectroscopy to detect solvent-dependent intermediates .
Q. How can the non-classical metal-ligand bifunctional mechanism be experimentally validated for this catalyst?
- Methodology :
- Isotopic Labeling : Use D₂ or deuterated solvents (e.g., (CD₃)₂CO) in kinetic isotope effect (KIE) studies. A KIE > 1.5 confirms H₂ activation via a concerted pathway .
- X-ray Absorption Spectroscopy (XAS) : Analyze Ru-H bonding distances during catalysis to distinguish between inner-sphere (direct metal-substrate interaction) and outer-sphere mechanisms .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing enantioselectivity trends across substrates?
- Methodology :
- Multivariate Regression : Correlate substrate electronic parameters (Hammett σ) and steric bulk (Charton values) with ee. For example, electron-withdrawing groups on acetophenones improve ee by 15–20% .
- Machine Learning : Train models on datasets of >100 substrates to predict optimal ligand combinations for new ketones .
Q. How can reaction scalability be balanced with enantioselectivity in industrial research settings?
- Methodology :
- Continuous Flow Systems : Test catalyst immobilization on silica-supported ionic liquids to maintain >95% ee at 90% conversion under flow conditions .
- Process Analytical Technology (PAT) : Implement inline NMR to dynamically adjust H₂ pressure and solvent ratios, minimizing enantiomer degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
